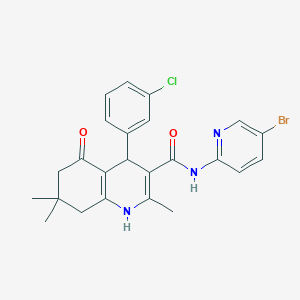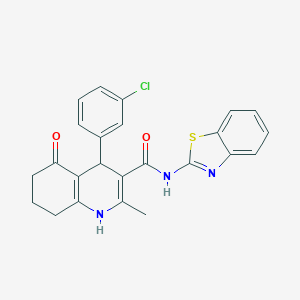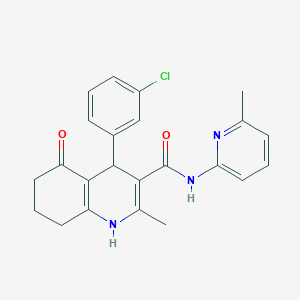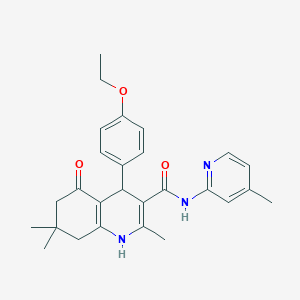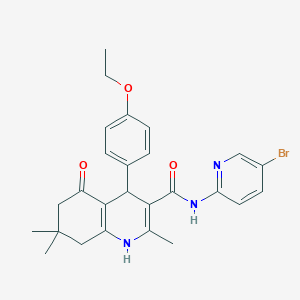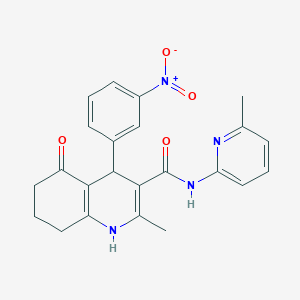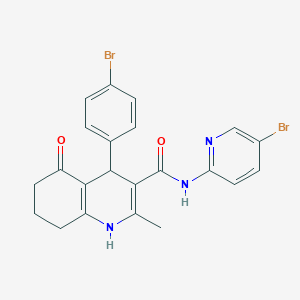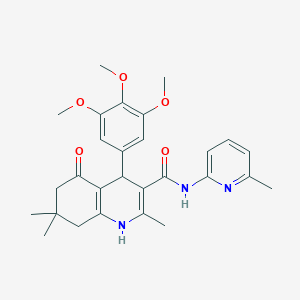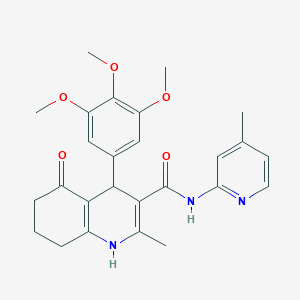![molecular formula C19H11F3N2S B304246 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile, also known as TTN-13, is a novel compound that has been synthesized recently. It belongs to the class of nicotinonitrile derivatives, which have been studied extensively due to their potential therapeutic applications. TTN-13 has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood. However, it has been suggested that 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and physiological effects:
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its high purity and efficiency of synthesis. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, the limitations of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action, which can provide insights into its therapeutic effects. In addition, future studies can focus on improving the solubility of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in water, which can make it more useful in certain lab experiments.
Métodos De Síntesis
The synthesis of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile involves a multistep process, which includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile to form 4-(trifluoromethyl)phenylacetonitrile. This intermediate is then reacted with 6-bromonicotinic acid to form 6-phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. The synthesis process is efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propiedades
Nombre del producto |
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile |
|---|---|
Fórmula molecular |
C19H11F3N2S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
6-phenyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)24-18(25)16(15)11-23/h1-10H,(H,24,25) |
Clave InChI |
PPGKPIGKNOAPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



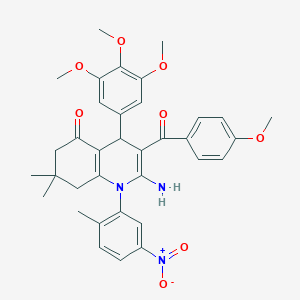
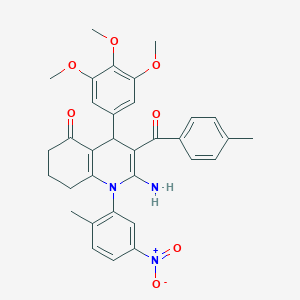
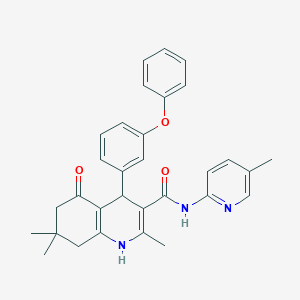
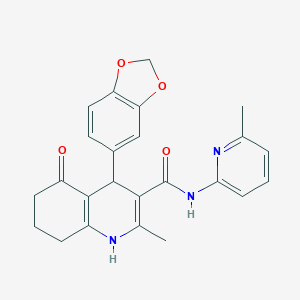
![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)
